molecular formula C24H31ClN4O7S2 B6527048 ethyl 4-(4-{[3-(methoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1135136-10-5

ethyl 4-(4-{[3-(methoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B6527048
CAS No.: 1135136-10-5
M. Wt: 587.1 g/mol
InChI Key: ANYQFGCQWLIRBA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[3-(methoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a structurally complex organic compound featuring a bicyclic thieno[2,3-c]pyridine core fused with a thiophene and partially hydrogenated pyridine ring. Key substituents include:

  • 3-Methoxycarbonyl group: Enhances lipophilicity and metabolic stability.
  • 6-Methyl group: Influences steric interactions and molecular conformation.
  • Benzenesulfonyl-piperazine-ethyl carboxylate moiety: Facilitates hydrogen bonding and hydrophobic interactions.
  • Hydrochloride salt: Improves aqueous solubility and bioavailability.

The compound is synthesized via multi-step organic reactions, including thienopyridine core formation, carbamoylation, sulfonylation, and piperazine coupling, followed by salt formation . Its structural complexity enables diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, likely mediated through protein/enzyme modulation .

Properties

IUPAC Name

methyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O7S2.ClH/c1-4-35-24(31)27-11-13-28(14-12-27)37(32,33)17-7-5-16(6-8-17)21(29)25-22-20(23(30)34-3)18-9-10-26(2)15-19(18)36-22;/h5-8H,4,9-15H2,1-3H3,(H,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYQFGCQWLIRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound is likely to affect biochemical pathways related to the Suzuki–Miyaura coupling. This reaction is a key step in many organic synthesis processes, leading to the formation of various functional groups. The downstream effects of this reaction can vary widely depending on the specific context and the other compounds involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of similar compounds is known to be affected by air and moisture. Therefore, the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.

Comparison with Similar Compounds

Core Structure

  • Thieno[2,3-c]pyridine (Target Compound): Offers π-π stacking and hydrogen-bonding capabilities distinct from quinoline () or pyrimidine () cores.
  • Quinoline Derivatives (): Exhibit antimalarial activity via heme polymerization inhibition, unlike the target compound’s anticancer focus.

Substituent Effects

  • Methoxycarbonyl vs. Ethoxycarbonyl : The target’s methoxy group reduces steric hindrance and increases metabolic stability compared to ethoxy analogs .
  • 6-Methyl vs. 6-Acetyl : Methyl substitution minimizes oxidative metabolism risks compared to acetylated analogs .

Mechanistic Insights

  • Target Compound: Likely inhibits tubulin polymerization (via thienopyridine core) or kinases (via sulfonyl-piperazine), similar to triazolo-pyridazines () but with improved selectivity .
  • Quinoline Derivatives (): Act via heme binding, irrelevant to the target’s mechanism.

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